Tridecanoic acid

概要

説明

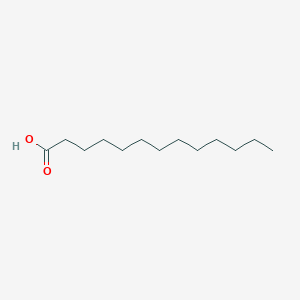

トリデカン酸: は、トリデシル酸としても知られており、化学式CH₃(CH₂)₁₁COOHの有機化合物です。これは13個の炭素原子を持つ飽和脂肪酸であり、白色の固体として存在します。 この化合物は長鎖脂肪酸グループに属し、ワックスのような臭いが特徴です .

準備方法

合成経路および反応条件: トリデカン酸は、1-テトラデセン(CH₃(CH₂)₁₂CH=CH₂)の過マンガン酸酸化によって合成することができます。 この反応は、制御された条件下で過マンガン酸カリウムを酸化剤として使用することを伴います .

工業生産方法: トリデカン酸の工業生産は、通常、長鎖炭化水素または脂肪アルコールの酸化を伴います。 このプロセスは、炭化水素が酸素と触媒の存在下で高温高圧にさらされる大型反応器で行われ、目的の脂肪酸が生成されます .

化学反応の分析

Phase Transition Reactions

Thermochemical data from NIST reveals critical phase transition parameters for tridecanoic acid :

Phase transitions involve enthalpy changes during crystalline-to-liquid shifts, with ΔHₜᵣₛ values of 8.730 kJ/mol (crystalline II → I) and 33.729 kJ/mol (crystalline I → liquid) . Entropy changes (ΔSₜᵣₛ) correlate with molecular disorder, peaking at 107.07 J/mol·K during liquefaction .

Antimicrobial Activity via Membrane Disruption

This compound and its derivatives exhibit bactericidal effects through membrane interaction:

Key Findings:

-

Methyl Ester Derivative (TAME): At 375–750 μg/ml, TAME induces extracellular leakage in Enterococcus faecalis and Salmonella enterica by disrupting cellular morphology . Scanning electron microscopy (SEM) confirms cell wall lysis in E. coli and E. faecalis .

-

Synergy with Antibiotics: TAME enhances ampicillin efficacy, reducing persister cell formation in E. coli by 9–44-fold .

-

Mechanism: Hydrophobic interactions with lipid bilayers destabilize membranes, facilitating cytoplasmic content leakage .

Nanoparticle Stabilization

This compound acts as a capping agent in silver nanoparticle (AgNP) synthesis :

| Parameter | Value/Outcome |

|---|---|

| Nanoparticle Size | 19 nm (spherical, monodispersed) |

| Binding Energy with Ag⁺ | 59.9 kJ/mol (DFT simulation) |

| Stabilization Mechanism | Tridecanoate forms coordinate bonds with Ag surfaces |

The carboxylate group facilitates Ag⁺ reduction and stabilizes nanoparticles via electrostatic repulsion .

Esterification and Functionalization

As a carboxylic acid, this compound undergoes typical reactions:

Example Reactions:

-

Esterification:

Methyl tridecanoate (TAME) is synthesized for antimicrobial studies . -

Salt Formation: Reacts with bases (e.g., NaOH) to form water-soluble tridecanoate salts, enhancing bioavailability .

Oxidation and Degradation

Under oxidative conditions:

科学的研究の応用

Antimicrobial Properties

Antibacterial Activity

Tridecanoic acid exhibits significant antimicrobial effects, particularly against antibiotic-resistant bacteria. Research indicates that it inhibits the formation of persister cells in Escherichia coli, a common pathogen associated with foodborne illnesses. In studies, this compound demonstrated an inhibition rate of 44-fold for persister cell formation compared to untreated controls . This property is crucial for developing new strategies to combat bacterial infections that are resistant to conventional antibiotics.

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects includes disrupting cellular morphology and inducing autolysis in bacteria such as Enterococcus faecalis and Salmonella enterica. Its ability to synergize with antibiotics like ampicillin enhances its potential as a therapeutic agent in treating gastrointestinal infections.

Drug Formulation

Use in Depot Contraceptives

this compound has been explored as a lipophilic release-controlling substituent in injectable depot contraceptives. It was incorporated into formulations with norethisterone and levonorgestrel to enhance bioavailability without compromising drug release rates . This application highlights the potential for this compound to improve the pharmacokinetic profiles of various medications.

Therapeutic Applications

The compound's properties suggest potential applications in drug solubility enhancement for various therapeutic agents, including anti-cancer and anti-depressant drugs. Its role as an internal standard in lipid analysis also positions it as a valuable tool in pharmaceutical research .

Analytical Chemistry

This compound serves as an analytical standard in quantitative titration and lipid analysis. It has been utilized for the assessment of total intramuscular fat in poultry and fatty acid profiling in various biological samples . Its hydrophobic nature makes it particularly useful for studies involving lipid metabolism.

Material Science

Polyurethane Applications

In material science, this compound has been shown to extend the working life of polyurethane formulations based on toluene diisocyanate (TDI). Studies indicate that incorporating this compound into TDI-based systems results in minimal changes to the physical and chemical properties of the final product while enhancing its performance over time .

| Property | Without this compound | With 0.15 wt% this compound |

|---|---|---|

| Shore A Hardness (24h) | 79.4 ± 2 | 80.0 ± 2 |

| Shore A Hardness (4 months) | 83.0 ± 2 | 85.5 ± 2 |

This table summarizes the hardness tests conducted on polyurethane samples with and without this compound, demonstrating its effectiveness in maintaining material integrity over time.

作用機序

トリデカン酸は、主に細胞膜との相互作用を通じて効果を発揮します。それは細胞膜のリン脂質の加水分解に関与するホスホリパーゼA2酵素を標的にします。 これらの酵素を阻害することにより、トリデカン酸は細胞膜の完全性を破壊し、細胞溶解と死をもたらします . このメカニズムは、特に細菌細胞に対して効果的であり、強力な抗菌剤となっています .

類似化合物との比較

トリデカン酸は、次のような他の長鎖脂肪酸と比較することができます。

ドデカン酸(ラウリン酸): 12個の炭素原子を持つ飽和脂肪酸で、類似した性質を持ちますが、分子量はわずかに低いです。

テトラデカン酸(ミリスチン酸): 14個の炭素原子を持つ飽和脂肪酸で、類似した性質を持ちますが、分子量はわずかに高い.

ユニークさ: トリデカン酸は、その特定の鎖長により、独特の物理的および化学的性質を持っています。 その抗菌活性も注目に値し、医療および工業の両方の用途で価値があります .

生物活性

Tridecanoic acid, a medium-chain saturated fatty acid (C13:0), has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies, data tables, and case analyses.

- Molecular Formula : C13H26O2

- Molecular Weight : 214.34 g/mol

- CAS Number : 629-72-5

This compound is naturally found in several plant sources, including Leea guineensis and Inula grandis, and is known for its potential health benefits.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of this compound.

Case Study: Antibacterial Efficacy

A study demonstrated that this compound methyl ester (TAME) exhibited strong antibacterial activity against various pathogenic bacteria, including Enterococcus faecalis and Salmonella enterica. The research indicated that TAME disrupts cellular integrity, leading to leakage of cellular contents at concentrations of 375 μg/ml and 750 μg/ml, respectively .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (%) |

|---|---|---|

| E. coli MTCC 571 | 375 μg/ml | 70 |

| S. enterica serovar Typhimurium | 750 μg/ml | 65 |

| S. aureus MTCC 96 | 500 μg/ml | 60 |

The study also found that TAME had a synergistic effect when combined with ampicillin, enhancing its antibacterial efficacy .

Inhibition of Persister Cells

Another investigation identified this compound as an effective inhibitor of persister cell formation in E. coli BW25113. When co-treated with ciprofloxacin, this compound reduced persister cell levels by approximately 44-fold compared to ciprofloxacin treatment alone . This finding suggests potential applications in combating antibiotic resistance.

Anticancer Potential

Research has also explored the role of this compound in cancer prevention. A study focused on dietary fatty acids indicated that specific patterns, including medium-chain fatty acids like this compound, were associated with a reduced risk of colorectal cancer (CRC). The odds ratio for CRC risk was significantly lower in individuals with higher intake levels of medium-chain saturated fatty acids .

The antimicrobial effects of this compound are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The molecular docking studies have shown that TAME binds effectively to bacterial targets, disrupting their function . Furthermore, the inhibition of persister cells may involve interference with cellular metabolic pathways that regulate dormancy and survival under antibiotic stress .

特性

IUPAC Name |

tridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHOJFHSIKHZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021684 | |

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Acros Organics MSDS], Solid | |

| Record name | Tridecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.033 mg/mL | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-53-9, 68002-90-4, 64118-44-1 | |

| Record name | Tridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanoic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19936LIY2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.5 °C | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。